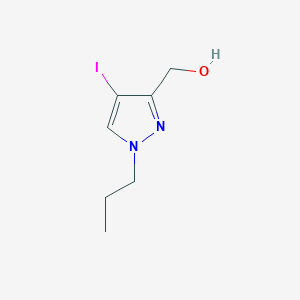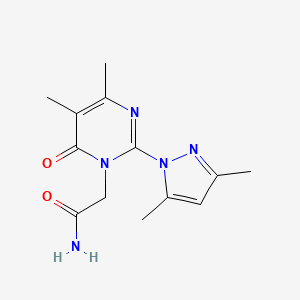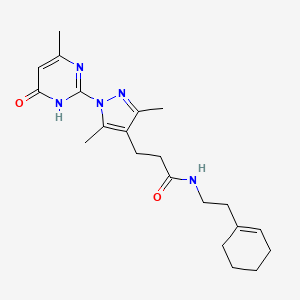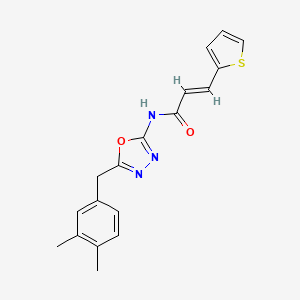
(6-Fluoro-4-(phenylamino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-(phenylamino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It is a novel antiproliferative agent . The compound is part of a class of molecules that have been investigated for their potential antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . Further modifications to improve the potency of this series by diversification of the position and type of amides are currently under progress .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The molecular formula of the compound is C12H13FN2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The substitution at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole by the heterocyclic ring plays a dominant role and was responsible for the antiproliferative activity .Scientific Research Applications
Anticorrosive Applications
The quinoline moiety, a part of the complex compound (6-Fluoro-4-(phenylamino)quinolin-3-yl)(piperidin-1-yl)methanone, has been noted for its effectiveness as an anticorrosive material. Quinoline derivatives are particularly useful in protecting against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This makes them valuable in various industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).
Pharmacophoric Contributions in Drug Design
Pharmacophoric groups such as phenyl piperidines and piperazines, to which (6-Fluoro-4-(phenylamino)quinolin-3-yl)(piperidin-1-yl)methanone is related, are significant in the design of antipsychotic agents. These groups contribute to the potency and selectivity of binding affinity at D2-like receptors, which are targeted in the treatment of various neuropsychiatric disorders. The specific structural components of these molecules, including arylalkyl substituents, play a crucial role in their effectiveness and selectivity (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution in Synthetic Chemistry
The compound is also relevant in the field of synthetic chemistry, particularly in reactions involving nucleophilic aromatic substitution. The interaction of compounds like piperidine with nitro-substituted aromatic compounds leads to products that are valuable in various synthetic applications. This process involves complex mechanisms and kinetics, providing insights into reaction pathways and structural influences on reactivity (Pietra & Vitali, 1972).
Fluorescent Chemosensor Development
The structural components of (6-Fluoro-4-(phenylamino)quinolin-3-yl)(piperidin-1-yl)methanone can be utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes with high selectivity and sensitivity, making them valuable in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Inhibition of Cytochrome P450 Isoforms
The molecule's structural components may serve as inhibitors of cytochrome P450 isoforms in human liver microsomes, playing a crucial role in drug metabolism and drug-drug interactions. Understanding the selectivity and potency of such inhibitors is essential for predicting and managing potential adverse interactions in pharmacotherapy (Khojasteh et al., 2011).
Safety and Hazards
Future Directions
The compound is part of a novel M4 PAM scaffold based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core . This represents a distinct departure from the classical M4 PAM chemotypes and suggests potential future directions for research and development . Further modifications to improve the potency of this series are currently under progress .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it may influence neurotransmitter signaling pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and anti-cancer activities.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
(4-anilino-6-fluoroquinolin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-15-9-10-19-17(13-15)20(24-16-7-3-1-4-8-16)18(14-23-19)21(26)25-11-5-2-6-12-25/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBNFZFNPSIRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2436215.png)




![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)


![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)